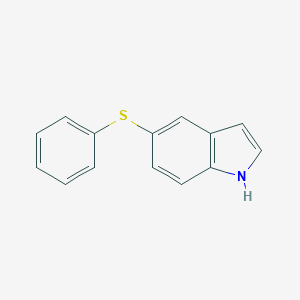

5-(Phenylsulfanyl)-1H-indole

Description

5-(Phenylsulfanyl)-1H-indole is a substituted indole derivative featuring a phenylsulfanyl (SPh) group at the 5-position of the indole scaffold. Indole derivatives are widely studied for their diverse pharmacological and material science applications, including enzyme inhibition, receptor modulation, and optoelectronic properties. The phenylsulfanyl substituent introduces unique electronic and steric effects due to the sulfur atom’s intermediate electronegativity and the aromatic phenyl group’s hydrophobicity.

Properties

CAS No. |

163258-14-8 |

|---|---|

Molecular Formula |

C14H11NS |

Molecular Weight |

225.31 g/mol |

IUPAC Name |

5-phenylsulfanyl-1H-indole |

InChI |

InChI=1S/C14H11NS/c1-2-4-12(5-3-1)16-13-6-7-14-11(10-13)8-9-15-14/h1-10,15H |

InChI Key |

JWKLGYLUESHRJH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC2=CC3=C(C=C2)NC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC3=C(C=C2)NC=C3 |

Synonyms |

5-(phenylsulfanyl)indole |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Influence on Reactivity and Physicochemical Properties

- 5-(4-Methoxyphenyl)-1H-indole : The para-methoxy group (MeO-Ph) introduces electron-donating resonance effects, improving solubility in polar solvents. In contrast, the phenylsulfanyl group may exhibit weaker electron donation via sulfur’s lone pairs, balancing hydrophobicity and moderate polarity.

- 5-Chloro-1-(phenylsulfonyl)-1H-indole : The sulfonyl group (SO₂Ph) is strongly electron-withdrawing, reducing electron density on the indole ring. Phenylsulfanyl (SPh), being less electronegative than sulfonyl, likely preserves the indole’s aromatic reactivity.

Enzyme Inhibition

- 5-(4-Methoxyphenyl)-1H-indole : Exhibits substrate-selective inhibition of ALOX15, with the methoxy group’s position critical for allosteric binding. The phenylsulfanyl group’s larger size and sulfur-mediated interactions could alter binding pocket compatibility.

- 5-Chloro-1H-indole Derivatives : Chlorine substituents enhance serotonin transporter (SERT) affinity (e.g., Ki = 9.2 nM for compound 11). Sulfur’s polarizability in phenylsulfanyl may similarly improve receptor interactions but requires empirical validation.

Receptor Affinity

- Methoxy and Fluoro Substituents : Methoxy (OCH₃) and fluoro (F) groups at the 5-position increase SERT and 5-HT1A receptor binding. The phenylsulfanyl group’s mixed electronic profile (weakly donating sulfur + hydrophobic phenyl) may offer a balance between affinity and selectivity.

Physicochemical and Analytical Data

The following table summarizes key properties of analogous compounds:

Table 1. Comparison of 5-Substituted 1H-Indole Derivatives

*Predicted values based on substituent trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.